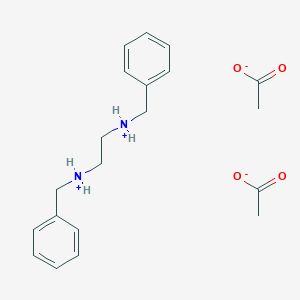

N,N'-Dibenzylethylenediamine diacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

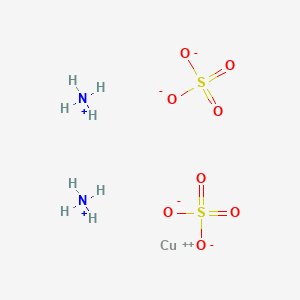

N,N’-Dibenzylethylenediamine diacetate: is a chemical compound with the molecular formula C20H28N2O4. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly long-acting penicillins and cephalosporins. The compound appears as white to almost white needle-shaped crystals or powder and is soluble in water and ethanol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of N,N’-Dibenzylethylenediamine diacetate involves a multi-step synthesis process:

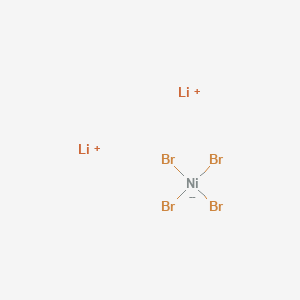

Condensation Reaction: Benzaldehyde reacts with ethylenediamine in the presence of glacial acetic acid to form N,N’-dibenzylidene ethylenediamine.

Catalytic Hydrogenation: The N,N’-dibenzylidene ethylenediamine undergoes catalytic hydrogenation to yield N,N’-dibenzylethylenediamine.

Salification: The final step involves salifying N,N’-dibenzylethylenediamine with acetic acid to produce N,N’-Dibenzylethylenediamine diacetate.

Industrial Production Methods: Industrial production methods for N,N’-Dibenzylethylenediamine diacetate typically follow the same synthetic route but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to minimize impurities and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: N,N’-Dibenzylethylenediamine diacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of N,N’-Dibenzylethylenediamine diacetate.

Reduction: Simpler amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used

Applications De Recherche Scientifique

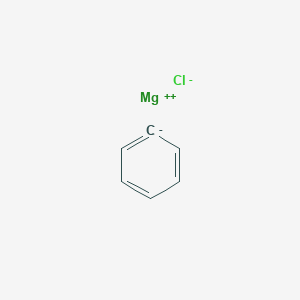

Chemistry: N,N’-Dibenzylethylenediamine diacetate is used as a ligand in coordination chemistry and as a building block in organic synthesis. It is also employed in the synthesis of complex organic molecules and polymers .

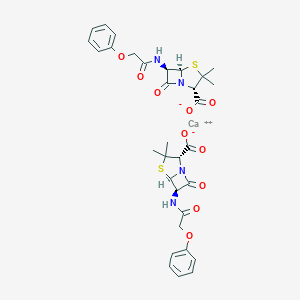

Biology and Medicine: The compound is a crucial intermediate in the production of long-acting penicillins and cephalosporins, which are essential antibiotics used to treat various bacterial infections .

Industry: In the industrial sector, N,N’-Dibenzylethylenediamine diacetate is used in the manufacture of pharmaceuticals and as a chemical reagent in various chemical processes .

Mécanisme D'action

The mechanism of action of N,N’-Dibenzylethylenediamine diacetate primarily involves its role as an intermediate in the synthesis of antibiotics. It facilitates the formation of long-acting penicillins and cephalosporins by providing the necessary chemical structure for these antibiotics. The molecular targets and pathways involved include the inhibition of bacterial cell wall synthesis, leading to the bactericidal effect of the antibiotics .

Comparaison Avec Des Composés Similaires

N,N’-Dimethylethylenediamine: Used as a ligand in coordination chemistry and in the synthesis of various organic compounds.

N,N’-Diethylethylenediamine: Another similar compound used in organic synthesis and as a chemical reagent.

Uniqueness: N,N’-Dibenzylethylenediamine diacetate is unique due to its specific application in the synthesis of long-acting antibiotics. Its structure allows for the formation of stable, long-acting pharmaceutical compounds, which is not as effectively achieved by its similar counterparts .

Propriétés

Numéro CAS |

122-75-8 |

|---|---|

Formule moléculaire |

C18H24N2O2 |

Poids moléculaire |

300.4 g/mol |

Nom IUPAC |

acetic acid;N,N'-dibenzylethane-1,2-diamine |

InChI |

InChI=1S/C16H20N2.C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4) |

Clé InChI |

MJPABTWCPARPBD-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |

SMILES canonique |

CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

| 122-75-8 | |

Pictogrammes |

Irritant |

Numéros CAS associés |

140-28-3 (Parent) |

Synonymes |

enzathine benzathine diacetate benzathine dihydrochloride N,N'-dibenzylethylenediamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N,N'-Dibenzylethylenediamine diacetate in the synthesis of Cefoxitin?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of Cefoxitin []. It reacts with a specific compound (formula IV in the abstract) to yield another intermediate (formula III), which is further processed to ultimately obtain Cefoxitin.

Q2: Why is the use of this compound advantageous in this specific synthesis pathway?

A2: The abstract of the Cefoxitin preparation method [] highlights that using this compound or its aqueous solution helps maintain deacetyled cefoxitin in a salt form (sodium or amine salt). This is crucial for preventing unwanted side reactions, particularly condensation reactions that are favored at low pH. By avoiding these side reactions, the overall yield and quality of the final Cefoxitin product are improved.

Q3: Are there any known side products formed during the synthesis of this compound itself?

A3: While the abstract on the determination of side products during the preparation of this compound [] doesn't specify the identified side products, it suggests that their presence and control are important considerations during the synthesis. This information highlights the need for careful optimization of the synthesis process to ensure the purity and yield of this compound, which ultimately impacts the production of Cefoxitin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene](/img/structure/B86627.png)

![(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid](/img/structure/B86643.png)

![2-Methyl-2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]propane](/img/structure/B86647.png)